molecular formula C19H21N3O3S2 B2399784 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide CAS No. 1351644-12-6

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2399784
CAS No.: 1351644-12-6
M. Wt: 403.52
InChI Key: BQJBJNQKJFHYFI-UHFFFAOYSA-N
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Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Biological Activity

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H21N3O2S
  • Molecular Weight : 359.5 g/mol
  • CAS Number : 1396782-99-2

The structure features a benzo[d]thiazole core, which is known for various biological activities, and a methylsulfonyl phenyl group that may enhance its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. A study synthesized various thiazole derivatives and evaluated their effects on cancer cell lines (A549 and C6). The anticancer efficacy was assessed using MTT assays, DNA synthesis analysis, and caspase-3 activation assays, revealing that certain compounds directed tumor cells towards apoptosis, a critical mechanism in anticancer action .

Antimicrobial Activity

Another study focused on the antimicrobial effects of related compounds. The synthesized derivatives demonstrated potent antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. Notably, compound 7g exhibited the highest antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics . The findings suggest that modifications to the thiazole structure can enhance its efficacy against resistant bacterial strains.

COX Inhibition and Anti-inflammatory Effects

The compound's potential as a COX inhibitor was also explored. Several synthesized compounds showed selective COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating a promising anti-inflammatory profile . The selectivity towards COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety may inhibit enzyme activity by binding to active sites, while the methylsulfonyl group could enhance binding affinity through additional interactions .

Case Studies and Research Findings

StudyFindings
Synthesis of Thiazole Derivatives Significant anticancer activity observed in A549 and C6 cell lines; apoptosis induction noted.
Antimicrobial Evaluation High efficacy against MRSA and other Gram-negative bacteria; MIC values comparable to ceftriaxone.
COX-2 Inhibition Study Compounds demonstrated selective inhibition with high potency; potential for anti-inflammatory applications.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12-5-6-13(2)18-17(12)21-19(26-18)22(3)11-16(23)20-14-7-9-15(10-8-14)27(4,24)25/h5-10H,11H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJBJNQKJFHYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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